molecular formula C15H22N2O3 B2865257 2-Ethoxy-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone CAS No. 1797147-04-6

2-Ethoxy-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone

Cat. No.: B2865257
CAS No.: 1797147-04-6
M. Wt: 278.352
InChI Key: CULWVWFLDZSXND-UHFFFAOYSA-N
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Description

2-Ethoxy-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone is a compound characterized by its distinctive molecular structure

Preparation Methods

The synthesis of 2-Ethoxy-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone typically involves a series of reaction steps.

  • Synthetic Routes:

    • One common approach includes the reaction of 6-methyl-2-pyridinol with a piperidine derivative in the presence of an appropriate base to form the intermediate compound.

    • This intermediate is then subjected to ethoxylation using ethylation reagents under controlled temperature conditions to form the final compound.

  • Industrial Production Methods:

    • Industrial production may involve optimization of these synthetic routes to enhance yield and purity.

    • Large-scale reactors and continuous flow processes can be employed to ensure consistency and efficiency in production.

Chemical Reactions Analysis

2-Ethoxy-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone is capable of undergoing various chemical reactions due to the functional groups present in its structure.

  • Types of Reactions:

    • Oxidation: Can undergo oxidation reactions, often using oxidizing agents like potassium permanganate.

    • Reduction: Can be reduced using reducing agents such as sodium borohydride.

    • Substitution: The compound is susceptible to nucleophilic substitution reactions, where substituents can be introduced into the molecule.

  • Common Reagents and Conditions:

    • Oxidizing agents like potassium permanganate or hydrogen peroxide.

    • Reducing agents such as sodium borohydride or lithium aluminum hydride.

    • Nucleophiles and bases for substitution reactions, such as alkyl halides and sodium hydroxide.

  • Major Products:

    • Oxidation and reduction reactions typically yield oxygenated or hydrogenated derivatives.

    • Substitution reactions yield various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethoxy-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone has a wide range of applications in scientific research:

  • Chemistry:

    • Used as a reagent in organic synthesis to develop new chemical entities.

    • Serves as a model compound in studying reaction mechanisms and kinetics.

  • Biology:

    • May act as a probe in biochemical studies to investigate enzyme interactions.

    • Potential use in the development of diagnostic assays.

  • Medicine:

    • Research into its pharmacological properties could lead to the development of new therapeutic agents.

    • Studies on its interaction with biological targets to understand its therapeutic potential.

  • Industry:

    • Utilized in the synthesis of intermediates for various industrial applications.

    • Potential use in the development of new materials with specific properties.

Mechanism of Action

The exact mechanism of action of 2-Ethoxy-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone depends on the context of its application.

  • Molecular Targets:

    • It may interact with specific enzymes or receptors in biological systems.

    • Could act on nucleophilic or electrophilic sites in chemical reactions.

  • Pathways Involved:

    • Pathways may include binding to active sites of enzymes, altering enzyme activity.

    • In chemical reactions, it may follow typical organic reaction pathways depending on the reagents and conditions.

Comparison with Similar Compounds

  • Compounds like 2-Ethoxy-1-(4-((6-methylpyridin-3-yl)oxy)piperidin-1-yl)ethanone.

  • Analogous compounds with variations in the pyridine or piperidine rings.

  • Uniqueness:

    • The presence of the 6-methylpyridin-2-yl group makes it unique compared to other compounds with different substituents.

  • Properties

    IUPAC Name

    2-ethoxy-1-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]ethanone
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H22N2O3/c1-3-19-11-15(18)17-9-7-13(8-10-17)20-14-6-4-5-12(2)16-14/h4-6,13H,3,7-11H2,1-2H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CULWVWFLDZSXND-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOCC(=O)N1CCC(CC1)OC2=CC=CC(=N2)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H22N2O3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    278.35 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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